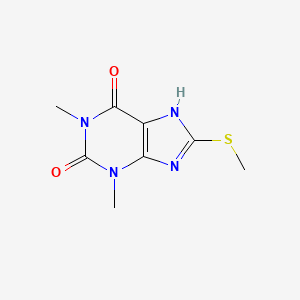

8-(Methylthio)theophylline

Overview

Description

8-(Methylthio)theophylline is a derivative of theophylline, a xanthine used to manage the symptoms of asthma, COPD, and other lung conditions caused by reversible airflow obstruction . It has been studied in the context of biologically active platinum complexes .

Synthesis Analysis

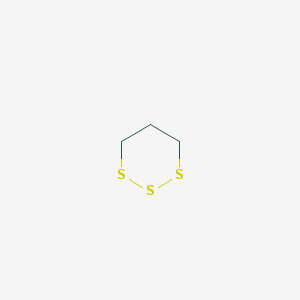

The synthesis of 8-(Methylthio)theophylline involves the use of various 8-(methylthio)-compounds or by S-methylation of appropriate 8-mercaptopurin-6-ones .Molecular Structure Analysis

The molecular structure of 8-(Methylthio)theophylline has been studied in the context of palladium(II) complexes . These complexes have been synthesized and characterized to examine the coordination chemistry of several 8-thio-purine derivatives .Chemical Reactions Analysis

8-(Methylthio)theophylline has been involved in the formation of biologically active platinum complexes . These complexes have been studied by IR and multinuclear (1H, 31P {1H}) NMR spectroscopy .Scientific Research Applications

Metal Complex Synthesis

8-(Methylthio)theophylline has been utilized in the synthesis and molecular structure analysis of metal complexes. For instance, its reaction with cis-[PdCl2(PPh3)2] leads to the formation of trans-[PdCl(L)(PPh3)2], a complex where 8-(Methylthio)theophylline (HL) bonds with Pd(II), showcasing its potential in inorganic chemistry and material science applications (Romerosa et al., 1997). Additionally, a series of palladium(II) complexes were synthesized using 8-(Methylthio)theophylline, contributing to the understanding of the coordination chemistry of 8-thio-purine derivatives (Romerosa et al., 2000).

Bronchodilator and Antibacterial Activities

8-(Methylthio)theophylline derivatives have shown potential in bronchodilator and antibacterial activities. The synthesis of various derivatives, such as 6-(4-(un)substituted phenyl)thiazolo[2,3-f]theophyllines and 8-(1,2,4-triazol-3-ylmethylthio)theophyllines, indicated moderate to good bronchodilator activity and promising antibacterial properties against both Gram-positive and Gram-negative bacterial strains (Hayallah et al., 2011).

Antagonistic Properties at Adenosine Receptors

8-(Methylthio)theophylline and its derivatives have been explored as antagonists at adenosine receptors. This is particularly evident in the study of 8-phenyltheophylline, a derivative with stronger potency than theophylline in antagonizing the effects of adenosine in various preparations (Griffith et al., 1981).

Antiproliferative Activity in Cancer Research

In the field of cancer research, 8-(Methylthio)theophylline has been incorporated into water-soluble ruthenium(II) complexes. These complexes were evaluated for their antiproliferative activity on different cancer cell lines, highlighting their potential use in cancer treatment (Hajji et al., 2011).

Role in Enhancing Electrical Activity in Brain Tissue

Studies have indicated that 8-(Methylthio)theophylline derivatives can potentiate electrical activity in brain tissues, such as rat hippocampal slices. This suggests its potential use in neurological research and understanding adenosine neuromodulation in the CNS (Corradetti et al., 1984).

Mechanism of Action

Safety and Hazards

The safety data sheet for theophylline indicates that it is toxic if swallowed and may damage fertility or the unborn child . It is advised to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

1,3-dimethyl-8-methylsulfanyl-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2S/c1-11-5-4(9-7(10-5)15-3)6(13)12(2)8(11)14/h1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOPOZUJNIRHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279862 | |

| Record name | 8-(methylthio)theophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Methylthio)theophylline | |

CAS RN |

1784-71-0 | |

| Record name | 3,9-Dihydro-1,3-dimethyl-8-(methylthio)-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1784-71-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 14361 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001784710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC14361 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-(methylthio)theophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

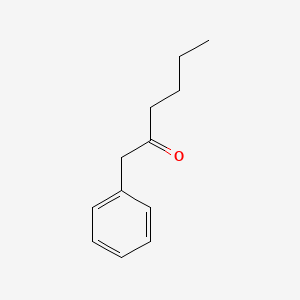

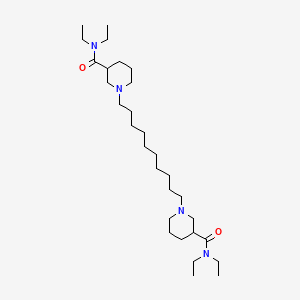

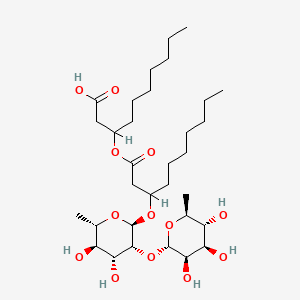

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.